Dimethenamid-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethenamid-d3 is a deuterium-labeled analog of dimethenamid, a preemergence herbicide used to control annual grasses and broadleaf weeds in various crops. The compound is characterized by the replacement of three hydrogen atoms with deuterium atoms, which allows for its use in environmental and biological studies to track the behavior of dimethenamid .

Wissenschaftliche Forschungsanwendungen

Dimethenamid-d3 is widely used in scientific research due to its labeled nature. Some applications include:

Wirkmechanismus

Target of Action

Dimethenamid-d3 is a soil-applied herbicide . It belongs to the chloroacetamide class, also known as Group 15 . The primary targets of this compound are certain long-chain fatty acids . These fatty acids play a crucial role in plant growth .

Mode of Action

This compound interacts with its targets by inhibiting the synthesis of these long-chain fatty acids . This inhibition results in a reduction of plant growth , thereby controlling the proliferation of weeds.

Biochemical Pathways

The affected biochemical pathway primarily involves the synthesis of long-chain fatty acids . By inhibiting this pathway, this compound disrupts the normal growth and development of plants. The downstream effects include reduced plant vigor and eventual death of the weed.

Pharmacokinetics

It is known to be highly soluble in water and has a low volatility . . These properties can impact the bioavailability of this compound in the environment.

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of plant growth. This is achieved by disrupting the synthesis of long-chain fatty acids, which are crucial for plant development . The ultimate result is effective control of a variety of broad-leaved weeds and grasses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and low volatility suggest that it can be easily transported in the environment . It may persist in water systems depending on local conditions . Furthermore, it is moderately toxic to most fauna and flora for which data is available , indicating that it should be used with caution to minimize potential harm to non-target organisms.

Biochemische Analyse

Biochemical Properties

It is known that the parent compound, Dimethenamid, belongs to the chloroacetamide class of herbicides and inhibits the synthesis of certain long-chain fatty acids, thus reducing plant growth . It is plausible that Dimethenamid-d3 shares similar biochemical properties with its parent compound, Dimethenamid.

Molecular Mechanism

It is known that Dimethenamid, the parent compound, inhibits the synthesis of certain long-chain fatty acids . This suggests that this compound may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

It is known that the parent compound, Dimethenamid, is stable and does not degrade rapidly . It is plausible that this compound shares similar stability characteristics.

Metabolic Pathways

It is known that the parent compound, Dimethenamid, is metabolized in the liver . It is plausible that this compound is metabolized via similar pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of dimethenamid-d3 involves several steps:

First Contact Reaction: A compound with a specific structure reacts with (2S)-1-hydroxypropyl-2-amine in the presence of an acid to form an intermediate compound.

Second Contact Reaction: The intermediate compound undergoes a reaction with a methyl etherification reagent in the presence of a base to form another intermediate.

Third Contact Reaction: The final step involves reacting the intermediate with chloroacetyl chloride in the presence of a base to yield dimethenamid.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves mild reaction conditions, high yield, and simple operation, making it suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethenamid-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dimethenamid: The non-labeled version of dimethenamid-d3, used for similar herbicidal purposes.

Acetochlor: Another chloroacetamide herbicide with a similar mode of action.

Metolachlor: A related herbicide with comparable applications and mechanisms.

Uniqueness

This compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in environmental and biological studies. This isotopic substitution provides a distinct advantage in research applications, making it a valuable tool for scientists .

Biologische Aktivität

Dimethenamid-d3 is a deuterated form of dimethenamid, a herbicide belonging to the chloroacetamide class. This compound is primarily utilized for its efficacy in controlling annual grasses and certain broadleaf weeds in various crops. Understanding the biological activity of this compound involves examining its mode of action, toxicological effects, and ecological impact.

This compound, with the CAS number 1246816-31-8, functions by inhibiting the elongation of very long-chain fatty acids (VLCFAs) in plants. This inhibition is crucial because VLCFAs play a significant role in cellular membrane integrity and growth regulation. The mechanism involves targeting specific enzymes within the VLCFA elongase complex, which are essential for fatty acid biosynthesis. The disruption of this process leads to phytotoxicity, characterized by stunted growth and eventual plant death .

Acute and Chronic Toxicity

The toxicological assessment of this compound reveals varying effects on different organisms:

- Mammals : this compound exhibits low acute toxicity in mammals, with an LD50 value of approximately 2,400 mg/kg body weight. Chronic exposure studies indicate no significant reproductive or developmental toxicity at doses up to 500 mg/kg-diet .

- Aquatic Organisms : The compound is moderately toxic to freshwater fish and invertebrates, with chronic studies showing reduced larval growth in species such as rainbow trout at concentrations as low as 0.24 mg/L . Moreover, it is highly toxic to aquatic vascular plants, with an EC50 value of 0.0089 mg/L for duckweed .

- Terrestrial Wildlife : this compound has been found to be practically non-toxic to birds and honeybees, with dietary LC50 values exceeding 5,620 mg/kg for upland game birds .

Study on Zebrafish Embryos

A significant study investigated the effects of dimethenamid on zebrafish embryos, highlighting its potential to induce oxidative stress and apoptosis. The research demonstrated that exposure led to morphological defects in cardiovascular structures due to altered mRNA expression related to heart development . This finding underscores the compound's potential teratogenic effects in aquatic environments.

Herbicide Efficacy in Crop Management

Research conducted in Germany and the Russian Federation evaluated dimethenamid's effectiveness in sugar beet cultivation. The studies reported successful weed control without significant crop loss, indicating that when used appropriately, dimethenamid can enhance agricultural productivity while managing weed resistance .

Ecotoxicological Considerations

This compound poses risks to non-target species and ecosystems. Data gaps identified in ecotoxicological assessments highlight concerns regarding long-term impacts on large herbivorous mammals and aquatic organisms. The European Food Safety Authority (EFSA) has recommended further studies to evaluate these risks comprehensively .

Summary Table: Biological Activity Overview

| Parameter | Value/Description |

|---|---|

| Chemical Class | Chloroacetamide |

| CAS Number | 1246816-31-8 |

| Mode of Action | Inhibition of VLCFA elongation |

| Acute Toxicity (LD50) | ~2,400 mg/kg (mammals) |

| Chronic Toxicity (NOAEC) | 500 mg/kg-diet (reproductive toxicity) |

| Aquatic Toxicity (EC50) | 0.0089 mg/L (duckweed) |

| Bird Toxicity (LC50) | >5,620 mg/kg (upland game birds) |

| Key Findings | Induces oxidative stress; effective in weed control |

Eigenschaften

IUPAC Name |

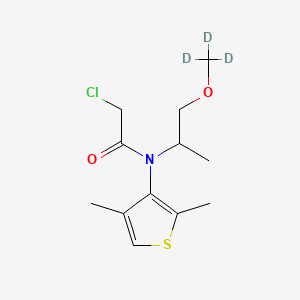

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[1-(trideuteriomethoxy)propan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYFCTQDENRSOL-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCC(C)N(C1=C(SC=C1C)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.